N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine
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Overview
Description
N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine, commonly known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for various inflammatory diseases. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the gastrointestinal side effects associated with long-term use of these drugs.
Mechanism of Action
ATB-346 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Unlike traditional N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanines, which also inhibit the activity of COX-1, ATB-346 selectively targets COX-2, which reduces the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce inflammation and pain in preclinical studies. In addition, it has been shown to reduce the risk of gastrointestinal ulcers and bleeding, as well as protect against liver damage.
Advantages and Limitations for Lab Experiments
One advantage of using ATB-346 in lab experiments is its selectivity for COX-2, which reduces the risk of confounding factors associated with traditional N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanines. However, one limitation is that ATB-346 has not yet been tested in clinical trials, so its efficacy and safety in humans is still unknown.
Future Directions
There are several future directions for research on ATB-346. One area of focus is the development of more potent analogs of the drug. Another area of focus is the exploration of the drug's potential use in other inflammatory diseases, such as psoriasis and multiple sclerosis. Finally, clinical trials will be needed to determine the safety and efficacy of ATB-346 in humans.
Synthesis Methods
The synthesis of ATB-346 involves the reaction of 5-amino-3-thiophenecarboxylic acid with sulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with glycine to form ATB-346.
Scientific Research Applications
ATB-346 has been extensively studied for its potential use in treating various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, ATB-346 has been shown to be effective in reducing inflammation and pain, while also reducing the risk of gastrointestinal ulcers and bleeding.
properties
IUPAC Name |
3-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c9-8(13)6-3-5(4-16-6)17(14,15)10-2-1-7(11)12/h3-4,10H,1-2H2,(H2,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUABUBHWGQSGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)NCCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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